Introduction: The Strategic Importance of 2,3,4,5-Tetrafluoroaniline
Introduction: The Strategic Importance of 2,3,4,5-Tetrafluoroaniline
An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrafluoroaniline
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] Among these critical reagents, 2,3,4,5-Tetrafluoroaniline (CAS No. 5580-80-3) emerges as a uniquely valuable intermediate. Its tetrafluorinated aromatic ring, combined with the reactive amino group, provides a versatile scaffold for the construction of complex, high-performance molecules.
This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2,3,4,5-Tetrafluoroaniline, designed for researchers, chemists, and drug development professionals. The insights provided herein are grounded in established chemical principles and aim to explain not just the "what" but the "why" behind its utility and handling.
Section 1: Core Physicochemical and Structural Properties
2,3,4,5-Tetrafluoroaniline is a crystalline solid at room temperature, appearing as a white to off-white powder.[1] The presence of four electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the aniline nitrogen, setting the stage for its unique reactivity.
Caption: Chemical structure of 2,3,4,5-Tetrafluoroaniline.
Below is a summary of its key physicochemical properties, consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 5580-80-3 | [1][2] |
| Molecular Formula | C₆H₃F₄N | [1] |
| Molecular Weight | 165.09 g/mol | [1] |
| Appearance | White to almost white powder to lump | [1] |
| Melting Point | 27-29 °C | [2] |
| Boiling Point | 78 °C at 13 mmHg; 191 °C at 760 mmHg | [1][2] |
| Flash Point | 79 °C (175 °F) | [2] |
| Refractive Index (n20D) | ~1.47 | [1] |
| InChI Key | BEECAQIHCYTZHC-UHFFFAOYSA-N | [2] |
Section 2: Spectroscopic Profile
Characterization of 2,3,4,5-Tetrafluoroaniline is straightforward using standard spectroscopic techniques. The following data provides expected values and interpretations crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure. The spectra are characterized by couplings between ¹H and ¹⁹F nuclei.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Interpretation | Source(s) |
| ¹H | CDCl₃ | ~6.5-6.8 (multiplet, 1H, Ar-H )~3.8 (broad singlet, 2H, -NH₂ ) | The aromatic proton is shifted upfield relative to benzene due to the electron-donating effect of the amino group, but its signal is a complex multiplet due to coupling with the adjacent fluorine atoms. The amine protons are typically broad and their shift is concentration-dependent. | [3] |
| ¹³C | CDCl₃ | Complex multiplets due to C-F coupling. Carbons bonded to fluorine show large ¹JCF couplings (typically >200 Hz), while carbons 2 or 3 bonds away show smaller couplings (²JCF, ³JCF). | Broadband ¹H decoupling still leaves C-F couplings, which can complicate spectra. Full ¹H and ¹⁹F decoupling may be necessary for unambiguous assignment but is not routine. The challenge lies in the low signal-to-noise for the outer lines of the multiplets.[4] | [4][5] |
| ¹⁹F | CDCl₃ | Four distinct signals in the aromatic region (approx. -140 to -160 ppm relative to CFCl₃). | The ¹⁹F NMR spectrum is the most definitive tool for confirming the substitution pattern. Each fluorine will appear as a distinct multiplet due to coupling with the aromatic proton and the other three fluorine atoms. The wide chemical shift range and high sensitivity of ¹⁹F make it an excellent nucleus for analysis.[6][7] | [6][8] |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorptions for the N-H and C-F bonds, as well as the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation | Source(s) |
| 3400-3500 | N-H stretch | Two distinct bands are typically observed for the symmetric and asymmetric stretching of the primary amine. | [9][10] |
| ~1630 | N-H bend (scissoring) | Characteristic deformation of the -NH₂ group. | [9][10] |
| 1500-1600 | C=C stretch (aromatic) | Peaks associated with the vibrations of the fluorinated benzene ring. | [9][10] |
| 1100-1350 | C-F stretch | Strong, characteristic absorptions for the carbon-fluorine bonds. The multiplicity of bands reflects the different electronic environments of the four C-F bonds. | [9][10] |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z Value | Interpretation | Source(s) |
| 165 | Molecular Ion (M⁺) . This peak should be prominent due to the stable aromatic system. | [11] |
| 146 | [M-HF]⁺. Loss of hydrogen fluoride is a common fragmentation pathway for fluoroaromatics. | [11] |
| 138 | [M-HCN]⁺. Loss of hydrogen cyanide from the aniline moiety. | [11] |
Section 3: Synthesis and Reactivity
The utility of 2,3,4,5-Tetrafluoroaniline stems from its predictable reactivity, serving as a robust building block for more complex molecules.
Synthetic Pathway: Reductive Hydrodefluorination
A common laboratory and industrial approach to synthesizing partially fluorinated anilines is the selective reductive hydrodefluorination of a more heavily fluorinated precursor. This method offers high regioselectivity. The synthesis of 2,3,4,5-Tetrafluoroaniline can be conceptualized from pentafluoroaniline.
Caption: Conceptual workflow for the synthesis of 2,3,4,5-Tetrafluoroaniline.
Explanatory Protocol: Synthesis via Hydrodefluorination of Pentafluoroacetanilide
This protocol is based on methodologies described for the selective reduction of polyfluorinated aromatics.[12] The initial acylation protects the amine and directs the reduction, while the subsequent hydrolysis liberates the final product.
-
Protection Step (Acylation):
-
Rationale: The acetyl group protects the amine from side reactions and modulates the electronic properties of the ring to favor selective defluorination.
-
Procedure: To a solution of pentafluoroaniline in a suitable solvent (e.g., toluene), add acetic anhydride. Heat the mixture under reflux for 2-3 hours. Monitor by TLC or GC-MS until the starting material is consumed. Allow the reaction to cool, and remove the solvent under reduced pressure. The crude pentafluoroacetanilide can be purified by recrystallization.
-
-
Reductive Hydrodefluorination:
-
Rationale: A reducing agent, such as zinc or magnesium, in the presence of a nickel complex catalyst, selectively cleaves a C-F bond and replaces it with a C-H bond. The reaction is often performed in a polar aprotic solvent to facilitate the electron transfer process.[12]
-
Procedure: In a flask equipped for an inert atmosphere, combine pentafluoroacetanilide, zinc dust, and a catalytic amount of a nickel salt (e.g., NiCl₂) with a ligand (e.g., 2,2'-bipyridyl). Add a solvent system such as DMF/water. Heat the mixture (e.g., 70 °C) with vigorous stirring for several hours. The progress is monitored by GC-MS to observe the conversion to 2,3,4,5-tetrafluoroacetanilide.
-
Self-Validation: The reaction's endpoint is critical. Over-reduction can lead to di- or tri-fluoro species, while under-reduction leaves starting material. Consistent GC-MS sampling is the key validation checkpoint.
-
-
Deprotection (Hydrolysis):
-
Rationale: The protecting acetyl group is removed under acidic or basic conditions to yield the free aniline.
-
Procedure: After cooling the reduction mixture, filter off the inorganic solids. Evaporate the solvent. To the crude residue, add aqueous hydrochloric acid and heat to reflux for 1-2 hours. Cool the mixture and neutralize with a base (e.g., NaOH solution) to pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2,3,4,5-Tetrafluoroaniline, which can be further purified by distillation or chromatography.
-
Key Reactivity Profile
The chemistry of 2,3,4,5-Tetrafluoroaniline is dominated by the nucleophilic amino group and the electrophilic nature of the fluorinated ring.
-
N-Functionalization: The amino group readily undergoes standard transformations such as N-acylation, alkylation, and diazotization.[13][14] Diazonium salts derived from this aniline are valuable precursors for introducing other functional groups onto the aromatic ring.
-
Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for modern cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form diarylamines.[15][16] The electron-deficient nature of the ring makes it a competent coupling partner.
Caption: Core components of a Buchwald-Hartwig amination using the title compound.
Section 4: Applications in Research and Drug Development
The unique electronic properties imparted by the tetrafluoro substitution make this aniline a sought-after intermediate in several high-value applications.
-
Pharmaceutical Development: The fluorinated phenyl ring is a common motif in modern pharmaceuticals. Incorporating this moiety can block metabolic oxidation sites, increase membrane permeability, and modulate pKa, leading to improved drug candidates.[1][17] It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs) in oncology, neuroscience, and infectious diseases.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of the tetrafluorophenyl group can enhance the efficacy and environmental stability of pesticides and herbicides.[1]
-
Materials Science: It is used in the synthesis of high-performance fluorinated polymers and liquid crystals. These materials exhibit exceptional thermal stability, chemical resistance, and unique electronic properties, making them suitable for aerospace, electronics, and advanced coatings.[1][18]
Section 5: Safety and Handling
2,3,4,5-Tetrafluoroaniline is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Information:
| Category | Description | Source(s) |
| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile gloves (check breakthrough time) and a lab coat. Avoid exposed skin.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Protect from light. Recommended storage temperature is 4°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
2,3,4,5-Tetrafluoroaniline is more than just another fluorinated intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable component in the synthetic chemist's toolbox. A thorough understanding of its characteristics, from spectroscopic signatures to safe handling protocols, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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